![molecular formula C19H18FNO2S B2760267 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 2034469-23-1](/img/structure/B2760267.png)

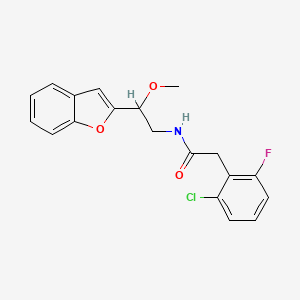

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

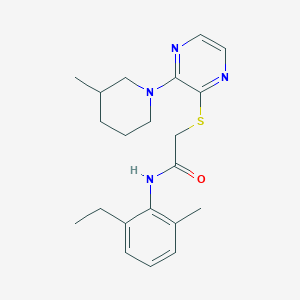

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide, also known as BPTFA, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPTFA is a synthetic compound that belongs to the class of amides and is known for its unique chemical properties that make it suitable for a range of scientific applications.

Aplicaciones Científicas De Investigación

Self-Assembly and Electrical Conductivity

The compound is used in the fabrication of supramolecular soft materials for organic electronics and bioelectronics . It is introduced within the structure of a self-assembling amphipathic peptide, which is designed to favor π-π stacking between BTBT cores and π-delocalization within the self-assembled architectures . This results in hydrogels with fibrillar structure and a conductivity up to 1.6 (±0.1) × 10 −5 S cm −1 .

Synthesis of 3-amino-1-benzothiophene-2-carbonitriles

A simple one-step protocol has been developed for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles . This approach is relevant for the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature .

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

The compound has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . This application takes advantage of the compound’s optoelectronic properties .

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors implicates it in the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The compound’s action on the 5-HT1A serotonin receptors can result in a variety of effects, depending on the specific context and environment. For instance, it could potentially influence behaviors and physiological functions regulated by these receptors, such as mood, appetite, and sleep .

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2S/c1-13(10-14-12-24-18-9-5-2-6-15(14)18)21-19(22)11-23-17-8-4-3-7-16(17)20/h2-9,12-13H,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHKLCHIALUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)

![2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2760193.png)

![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2760205.png)